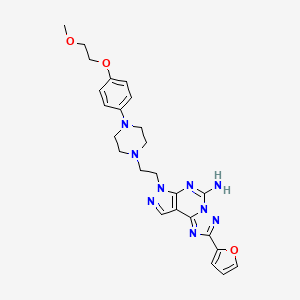

Preladenant

Übersicht

Beschreibung

Preladenant, also known as SCH 420814, is a potent and selective antagonist of the adenosine A2A receptor. It was developed by Schering-Plough and has been investigated as a potential treatment for Parkinson’s disease. The compound has shown promise in preclinical and early clinical trials but did not demonstrate significant efficacy in later-stage trials .

Wissenschaftliche Forschungsanwendungen

Chemie: Preladenant dient als wertvolles Werkzeug bei der Untersuchung von Adenosinrezeptor-Interaktionen und der Entwicklung neuer Rezeptorantagonisten.

Biologie: Die Verbindung wird verwendet, um die Rolle von Adenosin-A2A-Rezeptoren in verschiedenen biologischen Prozessen zu untersuchen, darunter Neurotransmission und Immunantwort.

Medizin: this compound wurde als Behandlung für die Parkinson-Krankheit untersucht, wobei Studien sich auf seine Fähigkeit konzentrierten, motorische Schwankungen zu reduzieren und die allgemeine Motorik zu verbessern.

Industrie: Die selektive Antagonisierung von Adenosin-A2A-Rezeptoren durch die Verbindung macht sie zu einem Kandidaten für die Entwicklung neuer Therapeutika für neurologische und kardiovaskuläre Erkrankungen

5. Wirkmechanismus

This compound übt seine Wirkung aus, indem es selektiv an den Adenosin-A2A-Rezeptor bindet und ihn antagonisiert. Dieser Rezeptor ist an der Regulation der Neurotransmitterfreisetzung, insbesondere von Dopamin, im Gehirn beteiligt. Durch die Blockierung des A2A-Rezeptors verstärkt this compound die dopaminerge Signalübertragung, was dazu beitragen kann, motorische Symptome bei der Parkinson-Krankheit zu lindern. Zu den beteiligten molekularen Zielstrukturen und Signalwegen gehören der Striatopallidal-Weg und die Modulation der zyklischen Adenosinmonophosphat (cAMP)-Spiegel .

Wirkmechanismus

Target of Action

Preladenant is a potent and competitive antagonist of the human adenosine A2A receptor . The adenosine A2A receptor (A2aR) is the primary target of this compound . This receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in many biological processes and pathological conditions .

Mode of Action

This compound acts by binding to the adenosine A2A receptor, thereby inhibiting its function . It exhibits a high degree of selectivity for the A2A receptor, with a Ki value of 1.1 nM, and has over 1000-fold selectivity over other adenosine receptors . This selective antagonism of the A2A receptor is the primary mode of action of this compound .

Biochemical Pathways

The adenosine-A2A receptor pathway plays a significant role in various physiological processes. Adenosine binding to the A2A receptor activates the typical G protein and triggers the cAMP/PKA/CREB pathway . This pathway is involved in regulating central nervous, cardiovascular, peripheral, and immune systems . It’s important to note that the specific biochemical pathways affected by this compound may vary depending on the cell type and the physiological context .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). This compound is orally administered, and its exposure has been studied under steady-state conditions with clinical and supratherapeutic doses . The supratherapeutic dose (100 mg BID) provided a Cmax margin of 6.1-fold and AUC margin of 6.9-fold, respectively, compared with 10 mg BID .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the antagonism of the adenosine A2A receptor. This antagonism can lead to various effects, depending on the physiological context. For instance, in the context of Parkinson’s disease, this compound has been shown to significantly reduce OFF time in patients with Parkinson’s disease and motor fluctuations who were receiving treatment with levodopa and other antiparkinsonian drugs .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the expression patterns of adenosine receptors can vary among cell types, which may influence the action of this compound . Additionally, factors such as the patient’s age and gender can also influence this compound exposure . .

Biochemische Analyse

Biochemical Properties

Preladenant has an inhibition constant of 1.1 nM and exhibits greater than 1000-fold selectivity for A2A receptors over A1, A2B, and A3 receptor subtypes . It interacts with the adenosine A2A receptor, a protein that plays a crucial role in biochemical reactions .

Cellular Effects

This compound influences cell function by antagonizing the adenosine A2A receptor. This receptor is involved in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to the adenosine A2A receptor. This binding interaction results in the inhibition of the receptor, leading to changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound have been studied over time in laboratory settings. This compound has shown stability and no significant degradation over time

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are areas of active research. This compound is known to target the adenosine A2A receptor, which is located in various compartments or organelles within the cell .

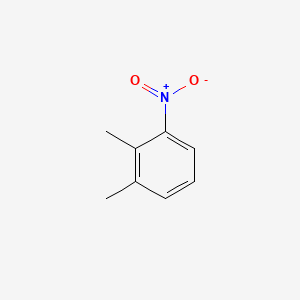

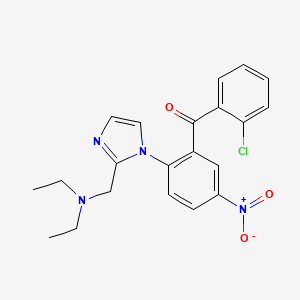

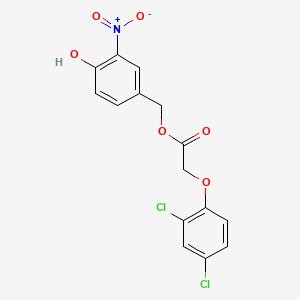

Vorbereitungsmethoden

The synthesis of Preladenant involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of strong bases, high temperatures, and specific solvents to facilitate the desired transformations .

Industrial production methods for this compound are designed to optimize yield and purity while minimizing costs and environmental impact. These methods may involve continuous flow processes, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product .

Analyse Chemischer Reaktionen

Preladenant unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können verwendet werden, um bestimmte funktionelle Gruppen im this compound-Molekül zu modifizieren.

Substitution: Nucleophile und elektrophile Substitutionsreaktionen sind bei der Synthese und Modifikation von this compound üblich.

Häufige Reagenzien und Bedingungen: Typische Reagenzien umfassen starke Säuren und Basen, Oxidationsmittel und Reduktionsmittel. Reaktionsbedingungen umfassen oft kontrollierte Temperaturen, Drücke und inerte Atmosphären, um die gewünschten Ergebnisse zu gewährleisten.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. .

Vergleich Mit ähnlichen Verbindungen

Preladenant wird mit anderen Adenosin-A2A-Rezeptorantagonisten verglichen, wie zum Beispiel:

Istradefyllin: Ein weiterer selektiver A2A-Rezeptoranttagonist, der zur Behandlung der Parkinson-Krankheit zugelassen ist. Es hat sich gezeigt, dass es die "Off"-Zeit bei Patienten reduziert.

Tozadenant: Eine Verbindung mit ähnlicher Selektivität und Potenz für den A2A-Rezeptor, die jedoch aufgrund von Sicherheitsbedenken in der klinischen Entwicklung gescheitert ist.

Einzigartigkeit: Die hohe Selektivität von this compound für den A2A-Rezeptor und sein günstiges pharmakokinetisches Profil machen es zu einem einzigartigen Kandidaten unter den Adenosinrezeptorantagonisten. .

Eigenschaften

IUPAC Name |

4-(furan-2-yl)-10-[2-[4-[4-(2-methoxyethoxy)phenyl]piperazin-1-yl]ethyl]-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N9O3/c1-35-15-16-36-19-6-4-18(5-7-19)32-11-8-31(9-12-32)10-13-33-23-20(17-27-33)24-28-22(21-3-2-14-37-21)30-34(24)25(26)29-23/h2-7,14,17H,8-13,15-16H2,1H3,(H2,26,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTYWJKSSUANMHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CC=C(C=C1)N2CCN(CC2)CCN3C4=C(C=N3)C5=NC(=NN5C(=N4)N)C6=CC=CO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N9O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90191219 | |

| Record name | Preladenant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90191219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

503.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

377727-87-2 | |

| Record name | Preladenant | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=377727-87-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Preladenant [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0377727872 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Preladenant | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11864 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Preladenant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90191219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-[2-[4-[4-[(2-Methoxyethoxy)phenyl]-1-piperazinyl]ethyl]- 2-(2-furanyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5- e]pyrimidin-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PRELADENANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/950O97NUPO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethane-1,2-diol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B1678997.png)

![(1R,4S,5S,6S)-4-amino-2,2-dioxo-2λ6-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid](/img/structure/B1678998.png)

![8-methyl-3-phenoxy-8-azabicyclo[3.2.1]octane;hydrochloride](/img/structure/B1679013.png)

![3-[(4Z)-4-[(E,4Z)-4-(3-ethyl-4-oxo-2-sulfanylidene-1,3-oxazolidin-5-ylidene)but-2-enylidene]quinolin-1-yl]propane-1-sulfonic acid](/img/structure/B1679017.png)